molecular formula C16H25NO2 B13798947 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid CAS No. 791029-82-8

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid

Cat. No.: B13798947
CAS No.: 791029-82-8
M. Wt: 263.37 g/mol
InChI Key: MMLKALDRWYPPGN-UHFFFAOYSA-N
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Description

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid is a substituted butanoic acid derivative featuring a phenyl group at the C2 position and a di-isopropylamino group at the C4 position. This compound is structurally related to disopyramide phosphate (C₂₁H₂₉N₃O₄P), a Class Ia antiarrhythmic agent, where the butanoic acid moiety is part of a larger amide structure . Its IUPAC name and synonyms, such as α-2-[bis(1-methylethyl)amino]ethyl-α-phenyl-2-pyridineacetamide, highlight its branched alkylamino and aromatic substituents, which influence its physicochemical and pharmacological properties .

Properties

CAS No.

791029-82-8

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenylbutanoic acid

InChI

InChI=1S/C16H25NO2/c1-12(2)17(13(3)4)11-10-15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19)

InChI Key

MMLKALDRWYPPGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid typically involves the following steps:

    Formation of the Butanoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules. For instance, a Grignard reaction can be used to form the carbon chain.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Di(propan-2-yl)amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The di(propan-2-yl)amino group can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid
  • Structure: Contains a conjugated enoyl group and a dimethoxyphenyl substituent.
  • Key Differences: The oxo group at C4 and extended π-conjugation may enhance electronic delocalization, affecting reactivity and binding to biological targets compared to the saturated butanoic acid backbone of the target compound .
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid
  • Structure: Features a chlorobutanoyl group and a methylpropanoic acid branch.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid
  • Structure: Includes an α,β-unsaturated enoic acid and a methylanilino group.
  • Key Differences: The conjugated double bond increases acidity and may alter pharmacokinetic profiles, while the methylanilino group enhances lipophilicity .
4-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
  • Structure: Simplified analog lacking the phenyl group but retaining the isopropylamino moiety.
  • Key Differences : The absence of the phenyl group reduces aromatic interactions in biological systems, while the hydrochloride salt improves aqueous solubility .
4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid
  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences: The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the directly bioactive di-isopropylamino group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Profile
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid C₁₇H₂₅NO₂ 291.39 g/mol Phenyl, di-isopropylamino Low water solubility, lipophilic
4-[(Propan-2-yl)amino]butanoic Acid HCl C₇H₁₆ClNO₂ 181.66 g/mol Isopropylamino, HCl salt High aqueous solubility
4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid C₁₅H₂₁NO₄ 279.33 g/mol Boc-protected amino, phenyl Moderate solubility in organic solvents
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid C₁₄H₁₆ClO₃ 282.73 g/mol Chlorobutanoyl, methylpropanoic acid Lipophilic, low solubility

Research Findings and Key Differences

  • Bioavailability : The hydrochloride salt in ’s compound demonstrates how salt formation can optimize pharmacokinetics compared to the free acid form .
  • Synthetic Utility : Boc-protected derivatives () are critical for stability in acidic conditions, contrasting with the target compound’s direct biological activity .

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